molecular formula C15H14N2O4 B14427230 3-(Benzyloxy)-4-methyl-2-nitrobenzamide CAS No. 85513-22-0

3-(Benzyloxy)-4-methyl-2-nitrobenzamide

Cat. No.: B14427230
CAS No.: 85513-22-0
M. Wt: 286.28 g/mol
InChI Key: GWCXWMZYJBOBPO-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-methyl-2-nitrobenzamide is an organic compound with a complex structure that includes a benzamide core substituted with benzyloxy, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-methyl-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of 3-(benzyloxy)-4-methylbenzoic acid, followed by the conversion of the resulting nitro compound to the corresponding benzamide through an amide formation reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-4-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy and methyl groups can also influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • 3-(Benzyloxy)-4-methylbenzoic acid
  • 3-(Benzyloxy)-4-methylbenzylamine
  • 3-(Benzyloxy)-4-methylbenzaldehyde

Comparison: 3-(Benzyloxy)-4-methyl-2-nitrobenzamide is unique due to the presence of both benzyloxy and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

85513-22-0

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

4-methyl-2-nitro-3-phenylmethoxybenzamide

InChI

InChI=1S/C15H14N2O4/c1-10-7-8-12(15(16)18)13(17(19)20)14(10)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,16,18)

InChI Key

GWCXWMZYJBOBPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N)[N+](=O)[O-])OCC2=CC=CC=C2

Origin of Product

United States

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